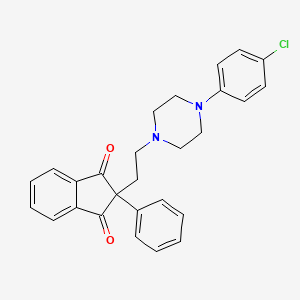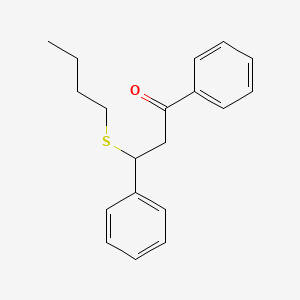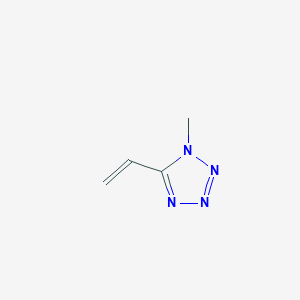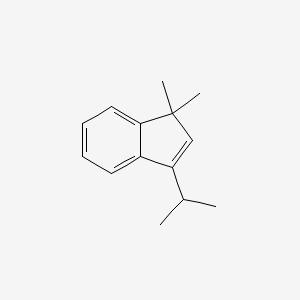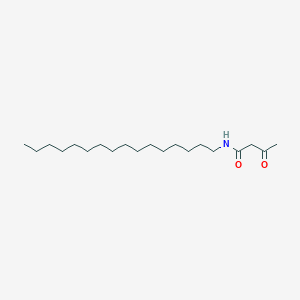
Disodium 4-stearyl sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-stearyl sulfosuccinate is an anionic surfactant known for its mildness and versatility. It is a sodium salt of the alkyl ester of sulfosuccinic acid, characterized by its two long lipophilic chains. This compound is widely used in various industries, including cosmetics, personal care, textiles, and agriculture, due to its excellent foaming, wetting, emulsifying, and solubilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 4-stearyl sulfosuccinate is synthesized through a multi-step process involving esterification and sulfonation reactions. The synthesis begins with the reaction of maleic anhydride with stearyl alcohol to form stearyl maleate. This intermediate product is then subjected to a sulfonation reaction with sodium bisulfite to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes the use of continuous reactors and advanced purification techniques to remove impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-stearyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted sulfosuccinates .
Applications De Recherche Scientifique
Disodium 4-stearyl sulfosuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and improve reaction kinetics.
Biology: It is employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve drug solubility and bioavailability.
Industry: It is widely used in the cosmetics and personal care industry to formulate mild cleansers, shampoos, and conditioners. .
Mécanisme D'action
The mechanism of action of disodium 4-stearyl sulfosuccinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and wetting. This surfactant effect is due to its amphiphilic nature, with the hydrophilic sulfosuccinate group interacting with water and the hydrophobic stearyl chain interacting with oils and fats. This dual interaction facilitates the emulsification and solubilization of hydrophobic substances in aqueous environments .
Comparaison Avec Des Composés Similaires
Disodium 4-stearyl sulfosuccinate is often compared with other sulfosuccinate surfactants, such as:
Disodium laureth sulfosuccinate: Known for its strong surface activity and rapid adsorption at interfaces.
Disodium alkyl ethoxy glucoside sulfosuccinate: Noted for its hydrophilicity and effectiveness in reducing surface tension.
Dioctyl sulfosuccinate: Commonly used as a stool softener and emulsifier in pharmaceutical and food industries .
Compared to these similar compounds, this compound stands out for its mildness and versatility, making it suitable for a wide range of applications in personal care and industrial products.
Propriétés
Numéro CAS |
24614-51-5 |
|---|---|
Formule moléculaire |
C22H40Na2O7S |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
disodium;4-octadecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
GIBLJHXLTNHSEO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


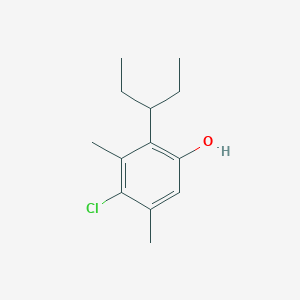
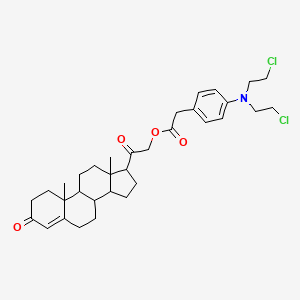
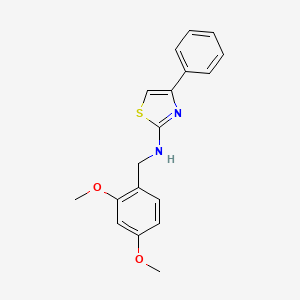
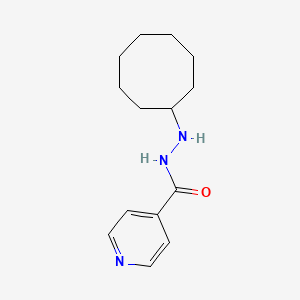

![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
